molecular formula C13H18O B14014846 4,5,6,7-tetramethyl-2,3-dihydro-1H-inden-1-ol CAS No. 944-42-3

4,5,6,7-tetramethyl-2,3-dihydro-1H-inden-1-ol

Cat. No.: B14014846
CAS No.: 944-42-3
M. Wt: 190.28 g/mol
InChI Key: NBYLPWUUJFFHPU-UHFFFAOYSA-N
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Description

4,5,6,7-tetramethyl-2,3-dihydro-1H-inden-1-ol is an organic compound with the molecular formula C13H18O. It belongs to the class of compounds known as indanes, which are characterized by a bicyclic structure consisting of a benzene ring fused to a cyclopentane ring. This compound is notable for its four methyl groups attached to the benzene ring and a hydroxyl group attached to the cyclopentane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-tetramethyl-2,3-dihydro-1H-inden-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 4,5,6,7-tetramethyl-1-indanone.

    Reduction: The ketone group in 4,5,6,7-tetramethyl-1-indanone is reduced to a hydroxyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-tetramethyl-2,3-dihydro-1H-inden-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: Further reduction can lead to the formation of saturated hydrocarbons.

    Substitution: The methyl groups can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as chromium trioxide (CrO3) in acetic acid can be used for oxidation.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Electrophilic reagents like halogens or nitrating agents can be used for substitution reactions.

Major Products

    Oxidation: 4,5,6,7-tetramethyl-2,3-dihydro-1H-inden-1-one.

    Reduction: 4,5,6,7-tetramethyl-2,3-dihydro-1H-indane.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4,5,6,7-tetramethyl-2,3-dihydro-1H-inden-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studies on its biological activity and potential therapeutic uses.

    Medicine: Research into its pharmacological properties and potential as a drug candidate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,5,6,7-tetramethyl-2,3-dihydro-1H-inden-1-ol involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The methyl groups can affect the compound’s hydrophobicity and its ability to interact with lipid membranes.

Comparison with Similar Compounds

Similar Compounds

    1H-Inden-1-one, 2,3-dihydro-: Similar structure but lacks the hydroxyl group.

    1H-Indene, 2,3-dihydro-1,1,5,6-tetramethyl-: Similar structure but different substitution pattern.

    1H-Inden-1-ol, 2,3-dihydro-: Similar structure but lacks the methyl groups.

Uniqueness

4,5,6,7-tetramethyl-2,3-dihydro-1H-inden-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of four methyl groups and a hydroxyl group makes it a versatile compound for various chemical reactions and applications.

Properties

CAS No.

944-42-3

Molecular Formula

C13H18O

Molecular Weight

190.28 g/mol

IUPAC Name

4,5,6,7-tetramethyl-2,3-dihydro-1H-inden-1-ol

InChI

InChI=1S/C13H18O/c1-7-8(2)10(4)13-11(9(7)3)5-6-12(13)14/h12,14H,5-6H2,1-4H3

InChI Key

NBYLPWUUJFFHPU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C2C(CCC2=C1C)O)C)C

Origin of Product

United States

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